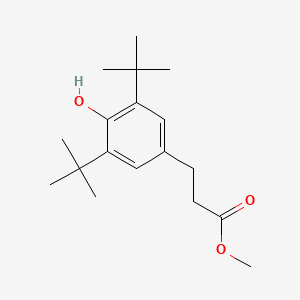
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Cat. No. B1361782
Key on ui cas rn:
6386-38-5
M. Wt: 292.4 g/mol
InChI Key: PXMJCECEFTYEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04734519
Procedure details


To 500 parts by volume of dry t-butyl alcohol in a flask fitted with mechanical stirrer, inert gas inlet, thermometer, condenser and dropping funnel are added 2.1 parts of potassium metal. After the ensuing reaction is complete, there are added 37.3 parts of 2,6-di-t-butylphenol, followed rapidly by 17.7 parts of methyl acrylate. The stirred reaction mixture is heated to 50° C. for 18 hours and allowed to cool. The solvent is removed under reduced pressure and the residual mass neutralized by addition of dilute hydrochloric acid. This mixture is then extracted with two portions of 200 parts by volume each of ethyl ether. The combined ethereal extracts are washed with two portions of 100 parts by volume each of water and then dried over anhydrous sodium sulfate. The ether layer is removed by filtration and concentrated on a steam bath. The residual oily mass is then vacuum distilled. The fraction collected at 125°-130 °C./0.1 mm Hg crystallizes upon standing to yield methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate, M.P. 63.0°-64.5° C. Rerystallization from hexane yields a white solid, M.P. 66°-66.5° C.




Identifiers


|
REACTION_CXSMILES
|
[K].[C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:7]=1[OH:16])([CH3:5])([CH3:4])[CH3:3].[C:17]([O:21][CH3:22])(=[O:20])[CH:18]=[CH2:19]>C(O)(C)(C)C>[C:12]([C:8]1[CH:9]=[C:10]([CH2:19][CH2:18][C:17]([O:21][CH3:22])=[O:20])[CH:11]=[C:6]([C:2]([CH3:5])([CH3:4])[CH3:3])[C:7]=1[OH:16])([CH3:15])([CH3:14])[CH3:13] |^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thermometer, condenser and dropping
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the ensuing reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The stirred reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residual mass neutralized by addition of dilute hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This mixture is then extracted with two portions of 200 parts by volume each of ethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ethereal extracts are washed with two portions of 100 parts by volume each of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether layer is removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a steam bath
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
vacuum distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The fraction collected at 125°-130 °C./0.1 mm Hg
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallizes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
